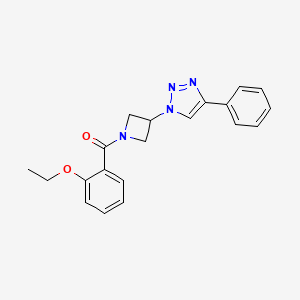

(2-ethoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-ethoxyphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-2-26-19-11-7-6-10-17(19)20(25)23-12-16(13-23)24-14-18(21-22-24)15-8-4-3-5-9-15/h3-11,14,16H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNXJPHGIOYYGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. . The reaction conditions often include the use of copper(I) bromide (CuBr) as a catalyst and a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors to enhance reaction efficiency and control. The choice of solvents and catalysts is crucial to ensure the scalability and environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(2-ethoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the aromatic rings.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-ethoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and antiviral agent.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Materials Science: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (2-ethoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its biological activity . The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with molecular pathways.

Comparison with Similar Compounds

Similar Compounds

1,2,3-Triazole Derivatives: Compounds like 1,2,3-triazole linked with various functional groups exhibit similar biological activities.

Azetidine Derivatives: Azetidine-containing compounds are known for their antimicrobial and anticancer properties.

Biological Activity

The compound (2-ethoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a novel synthetic derivative that combines an azetidine framework with a triazole moiety. This structure has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that integrates an ethoxyphenyl group with a triazole and an azetidine ring. The presence of these functional groups may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4O2 |

| Molecular Weight | 336.39 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have indicated that compounds containing azetidine and triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown potent activity against breast cancer cell lines like MCF-7, with IC50 values as low as 8 nM . The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Case Study:

In a study involving azetidinone derivatives, compounds were tested against MCF-7 and HCT-116 cancer cell lines. The most potent compounds demonstrated a significant reduction in tubulin polymerization and induced mitotic catastrophe, highlighting their potential as vascular targeting agents akin to Combretastatin A-4 .

Antiviral Activity

The triazole moiety is known for its role in enhancing antiviral activity. Compounds with similar structures have been explored as inhibitors of HIV replication. The incorporation of the triazole ring has been linked to improved efficacy against HIV-1 capsid assembly, suggesting that the target compound may also possess antiviral properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl rings and the azetidine core significantly affect biological activity. For example:

- Substituents on the Triazole Ring: Variations in substituents can enhance binding affinity to target proteins.

- Azetidine Modifications: Altering the azetidine structure can impact the compound's ability to inhibit tubulin polymerization.

The proposed mechanism for the biological activity of this compound involves:

- Inhibition of Tubulin Polymerization: Similar compounds have been shown to bind at the colchicine site on tubulin.

- Induction of Apoptosis: The disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

The synthesis of this compound can be approached via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. The triazole core is typically formed by reacting an azide-functionalized azetidine precursor with a terminal alkyne (e.g., ethoxyphenylacetylene) under Cu(I) catalysis. Key steps include:

- Azide preparation : Convert a halogenated azetidine derivative (e.g., 3-azidoazetidine) via nucleophilic substitution with sodium azide.

- Cycloaddition : React the azide with an alkyne (e.g., 2-ethoxyphenylacetylene) using Cu(I) catalysts like CuSO₄/sodium ascorbate in a tert-butanol/water mixture at 60–80°C for 12–24 hours .

- Methanone coupling : The azetidine-triazole intermediate is acylated with 2-ethoxybenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

Basic: Which crystallographic tools are optimal for structural determination?

For X-ray crystallography, SHELX (specifically SHELXL ) is the gold standard for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks . Preprocessing and visualization can be performed using WinGX and ORTEP , which provide tools for data reduction, Fourier map analysis, and thermal ellipsoid visualization . Validation metrics (e.g., R-factor, CCDC deposition) should align with IUCr guidelines.

Advanced: How can crystallographic data discrepancies be resolved during refinement?

Common issues include:

- Disordered moieties : Use PART and SIMU commands in SHELXL to model split positions and restrain thermal parameters .

- Twinning : Apply TWIN/BASF commands if intensity statistics (e.g., Hooft parameter) suggest twinning .

- Hydrogen bonding ambiguity : Cross-validate hydrogen positions using Fourier difference maps and neutron diffraction data (if available). Always cross-check with software-independent tools like PLATON .

Advanced: How is regioselectivity ensured during triazole formation?

CuAAC exclusively yields 1,4-disubstituted triazoles under standard conditions. To confirm regiochemistry:

- Monitor reaction kinetics : Use in-situ IR or NMR to track azide consumption.

- Optimize catalyst loading : Higher Cu(I) concentrations (5–10 mol%) minimize side reactions .

- Validate with X-ray : Compare the final structure with known triazole derivatives (e.g., 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide) to confirm substitution patterns .

Advanced: How can computational modeling predict bioactive conformations?

- Docking studies : Use software like AutoDock Vina to dock the compound into target protein pockets (e.g., enzymes with azetidine-binding domains). Parameterize the triazole’s dipole moment and azetidine’s puckering using DFT-optimized geometries.

- MD simulations : Compare crystallographic torsional angles (e.g., azetidine N-C-C-N dihedral) with simulation trajectories to assess conformational flexibility .

Basic: What analytical methods confirm purity and identity post-synthesis?

- NMR : ¹H/¹³C NMR to verify triazole (δ 7.8–8.1 ppm) and azetidine (δ 3.5–4.5 ppm) signals.

- HPLC-MS : Use a C18 column (ACN/water gradient) to confirm >95% purity.

- X-ray diffraction : Single-crystal analysis resolves absolute configuration and validates bond lengths/angles .

Advanced: How are contradictions in biological activity data resolved?

- Dose-response curves : Replicate assays across multiple cell lines (e.g., MCF-7 vs. MDA-MB-231 for anticancer studies) to rule out cell-specific effects .

- Off-target profiling : Screen against hERG channels to assess cardiac toxicity risks using patch-clamp electrophysiology .

- Statistical rigor : Apply ANOVA to compare IC₅₀ values across studies, controlling for variables like solvent (DMSO vs. PBS) and incubation time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.